Sjg 136

Cytotoxicity DNA cross-linking Cancer pharmacology

SJG-136 features unrivaled, sequence-selective minor groove cross-linking (XL50=45nM), 440x more potent than melphalan, with persistent, repair-resistant lesions. This benchmark's unique NCI-60 profile and major groove cross-linker differentiation make it essential for assay calibration and DNA damage studies.

Molecular Formula C31H32N4O6
Molecular Weight 556.6 g/mol
CAS No. 232931-57-6
Cat. No. B1681649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSjg 136
CAS232931-57-6
SynonymsSG-2000;  BN-2629;  NSC-694501;  NSC-D-694501;  SJG-136;  UP-2001;  NSCD-694501;  SG2000;  BN2629;  NSC694501;  NSCD694501;  SJG136;  UP2001;  NSCD694501;  SG 2000;  BN 2629;  NSC 694501;  NSC D 694501;  SJG 136;  UP 2001;  NSCD 694501
Molecular FormulaC31H32N4O6
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC
InChIInChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1
InChIKeyRWZVMMQNDHPRQD-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SJG-136 (NSC-694501): A Clinically Advanced PBD Dimer with Unique DNA Cross-Linking Profile for Oncology Research


SJG-136 (SG2000, NSC 694501, BN2629, CAS 232931-57-6) is a rationally designed, sequence-selective pyrrolobenzodiazepine (PBD) dimer that functions as a DNA minor-groove interstrand cross-linking agent [1]. It spans 6 base pairs with a preference for purine-GATC-pyrimidine sequences, covalently bonding to guanine N2 positions on opposing DNA strands [2]. As the best-known PBD dimer and the first to reach Phase II clinical trials for leukemia and ovarian cancer, SJG-136 represents a critical reference standard for ADC payload development and comparative oncology research [3].

Why SJG-136 Cannot Be Simply Substituted by Other PBD Dimers or DNA Cross-Linkers in Research


Generic substitution among DNA cross-linking agents or PBD dimers is scientifically unsound due to fundamental differences in DNA binding site geometry, adduct spectrum, repair kinetics, and resultant cytotoxicity profiles. SJG-136 produces a distinct combination of interstrand and intrastrand cross-links at specific sequence motifs (5′-Pu-GATC-Py-3′) that differ from other PBD dimers like DSB-120 (C2-unsubstituted) [1] and SG2057 (pentyldioxy linker) [2]. Compared to conventional major-groove cross-linkers (e.g., nitrogen mustards, cisplatin), SJG-136 cross-links exhibit markedly slower repair kinetics and involve distinct DNA repair pathways, fundamentally altering cellular response [3]. The quantitative evidence below demonstrates these differential features, establishing that SJG-136 is a unique tool compound, not interchangeable with in-class analogs or other cross-linking chemotypes.

Quantitative Differential Evidence: How SJG-136 Compares to Closest Analogs and Alternatives


SJG-136 Exhibits 100-Fold Greater Cytotoxicity Than Melphalan in CHO Cell Assays

In a direct head-to-head comparison using a panel of Chinese hamster ovary (CHO) cells, SJG-136 demonstrated >100-fold greater cytotoxicity than the conventional major-groove cross-linking agent melphalan [1]. This quantification establishes the superior potency of SJG-136 relative to a widely used clinical alkylating agent, attributable to its distinct minor-groove binding and slower adduct repair [1].

Cytotoxicity DNA cross-linking Cancer pharmacology

SJG-136 Cross-Links Persist Longer Than Nitrogen Mustard and Cisplatin Adducts

SJG-136 produces DNA interstrand cross-links that form rapidly and persist significantly longer than those generated by conventional major-groove cross-linking agents such as nitrogen mustard, melphalan, and cisplatin [1]. In human tumor cell lines, SJG-136 cross-links remained detectable over extended time periods, whereas adducts from nitrogen mustards are repaired more quickly [2]. This persistence is attributed to poor recognition of minor-groove adducts by DNA repair proteins [1].

DNA damage persistence Cross-link repair Pharmacodynamics

SJG-136 DNA Binding Differs from C2-Unsubstituted Analog DSB-120, Explaining Potency Variations

High-field NMR solution structures reveal that the SJG-136 duplex adduct is more closely related to the tomaymycin adduct than to the DSB-120 adduct in terms of orientation and depth of insertion within the minor groove [1]. These subtle differences in DNA binding geometry between SJG-136 and the C2-unsubstituted analogue DSB-120 are likely responsible for observed differences in cytotoxic potency [1]. This structural divergence underscores that even closely related PBD dimers cannot be assumed functionally equivalent.

DNA binding orientation Structural biology Structure-activity relationship

SJG-136 Shows Potent Activity Against Cisplatin-Resistant Ovarian Tumor Model

In mice bearing CH1 and CH1cisR xenografts, a cisplatin-resistant human ovarian tumor model, SJG-136 produced significant antitumor activity [1]. This demonstrates that SJG-136 retains efficacy in a setting where cisplatin, a major-groove cross-linker, fails. The activity is attributed to the distinct minor-groove binding site and the different repair pathways engaged by SJG-136 adducts [2].

Drug resistance In vivo efficacy Ovarian cancer

SG2057 Demonstrates Superior In Vitro and In Vivo Activity to SJG-136, but with Altered Linker Chemistry

SG2057, a pentyldioxy-linked PBD dimer, exhibits more potent in vitro cytotoxicity (mean GI₅₀ = 212 pM) and superior in vivo antitumor activity compared to SJG-136 (SG2000, propyldioxy linker) [1]. This cross-study comparison highlights that subtle changes in linker length and composition profoundly impact biological activity, reinforcing that SJG-136 is not interchangeable with next-generation PBD dimers like SG2057 [1].

Structure-activity relationship Linker optimization PBD dimer development

SJG-136 Exhibits a Distinct Pattern of Activity in NCI 60 Cell Line Screen, Differentiating It from All Known Agents

COMPARE and molecular target analysis of SJG-136 data against >60,000 compounds tested in the NCI 60 cell line screen revealed that, while SJG-136 shows similarity to other DNA binding agents, its activity pattern does not cluster with any known agent [1]. This indicates a unique mechanism of action, likely stemming from its specific sequence selectivity and adduct spectrum [2]. This class-level inference supports that SJG-136 cannot be substituted based on superficial class membership.

COMPARE analysis Mechanism of action Drug screening

Optimal Research and Procurement Scenarios for SJG-136 Based on Quantified Differential Evidence


Investigating DNA Minor-Groove Cross-Link Repair and Persistence

Use SJG-136 when studying the repair kinetics and pathway utilization of minor-groove DNA interstrand cross-links. As demonstrated, SJG-136 cross-links persist longer than those from nitrogen mustards or cisplatin and engage distinct repair factors (XPF-ERCC1, homologous recombination) [1]. This makes SJG-136 an ideal tool to probe the biological consequences of slowly repaired DNA lesions.

Overcoming Cisplatin Resistance in Ovarian Cancer Models

Select SJG-136 for in vivo studies targeting cisplatin-resistant ovarian cancer. Evidence shows SJG-136 retains antitumor activity in CH1cisR xenografts, a model where cisplatin is ineffective [2]. This application leverages SJG-136's distinct binding site and cross-link chemistry to bypass resistance mechanisms that limit platinum-based therapies.

Benchmarking Novel PBD Dimers or ADC Payloads

Procure SJG-136 as a well-characterized reference standard when developing or evaluating next-generation PBD dimers or antibody-drug conjugate (ADC) payloads. SJG-136 is the best-known PBD dimer with extensive clinical and preclinical data, serving as a critical comparator for potency, sequence selectivity, and cross-link persistence [3]. Its unique COMPARE profile and distinct adduct spectrum provide a robust baseline for SAR studies [4].

Mechanistic Studies of Sequence-Selective DNA Damage and Transcription Inhibition

Employ SJG-136 in experiments requiring precise, sequence-specific DNA damage. Footprinting studies confirm high-affinity adduct formation at 5′-G-GATC-C-3′ sequences, enabling targeted disruption of gene expression or transcription factor binding [5]. This specificity is unmatched by non-selective cross-linkers and supports applications in transcriptional regulation and DNA damage response research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sjg 136

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.